molecular formula C18H19IN4 B173682 L 750667 CAS No. 158985-08-1

L 750667

Cat. No.: B173682
CAS No.: 158985-08-1
M. Wt: 418.3 g/mol
InChI Key: OOEUHRGMLFVKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-750,667 is a synthetic organic compound known for its high affinity and selectivity towards D4 dopamine receptors. It is an azaindole derivative with the chemical name 3-[4-(4-Iodophenyl)piperazin-1-yl]methyl-1H-pyrrolo[2,3-b]pyridine trihydrochloride. This compound has been extensively studied for its pharmacological properties, particularly its role as a selective antagonist of D4 dopamine receptors .

Scientific Research Applications

L-750,667 has several scientific research applications:

Mechanism of Action

This compound has high-affinity interactions with the D4 dopamine receptor . It is part of a group of ligands that recognize a common site in the receptor .

Preparation Methods

The synthesis of L-750,667 involves several steps, starting with the preparation of the azaindole core. The synthetic route typically includes:

Industrial production methods for L-750,667 are not widely documented, but the laboratory synthesis provides a foundation for scaling up the process.

Chemical Reactions Analysis

L-750,667 undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents for iodination and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

L-750,667 is unique due to its high selectivity for D4 dopamine receptors compared to other dopamine receptor subtypes such as D2 and D3. Similar compounds include:

Properties

IUPAC Name

3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19IN4/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18/h1-7,12H,8-11,13H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEUHRGMLFVKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158985-08-1
Record name L 750667
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158985081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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